Eszopiclone - 138729-47-2

Eszopiclone

Catalog Number: EVT-267779
CAS Number: 138729-47-2
Molecular Formula: C17H17ClN6O3
Molecular Weight: 388.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eszopiclone, chemically known as (S)-zopiclone, is a non-benzodiazepine hypnotic agent belonging to the cyclopyrrolone class of drugs [, ]. It is the active S-enantiomer of racemic zopiclone []. While zopiclone is available in various regions like Europe, Canada, and Latin America, eszopiclone is primarily marketed in the United States under the brand name Lunesta [, ].

In the realm of scientific research, eszopiclone serves as a valuable tool for investigating sleep-wake mechanisms, particularly the role of specific γ-aminobutyric acid type A (GABAA) receptor subtypes [, , ]. Its selectivity for certain GABAA receptor subtypes distinguishes it from benzodiazepines, offering a unique avenue for studying neuronal inhibition and its effects on various physiological processes [, , , ].

Future Directions
  • Understanding Subtype-Specific Effects: Further investigations are needed to fully elucidate the functional consequences of eszopiclone's selectivity for specific GABAA receptor subtypes [, , , ]. This will facilitate the development of more targeted therapies for sleep disorders and other conditions.
  • Exploring Neuroprotective Potential: The potential neuroprotective properties of eszopiclone observed in preclinical studies require further exploration to determine its therapeutic utility in conditions like stroke and neurodegenerative diseases [].

Zopiclone

Compound Description: Zopiclone is a cyclopyrrolone hypnotic agent that acts as a non-benzodiazepine GABAA receptor agonist. It is a racemic mixture of two enantiomers, (S)-zopiclone (eszopiclone) and (R)-zopiclone. Zopiclone is indicated for the short-term treatment of insomnia. []

Relevance: Zopiclone is the parent compound of eszopiclone. Eszopiclone is the active S-enantiomer of zopiclone and exhibits a longer half-life and different binding affinities for GABAA receptor subtypes compared to the racemic mixture. [, ]

Zolpidem

Compound Description: Zolpidem, also a non-benzodiazepine hypnotic, acts as a GABAA receptor agonist with selectivity for the α1 subunit. It is commonly prescribed for the treatment of insomnia. [, , , ]

Zaleplon

Compound Description: Zaleplon is another non-benzodiazepine hypnotic agent that acts as a GABAA receptor agonist. It is primarily indicated for the short-term treatment of insomnia, particularly difficulties with sleep onset. [, ]

Relevance: Zaleplon, along with zolpidem and eszopiclone, belong to the class of non-benzodiazepine hypnotics that target the GABAA receptor. They differ in their pharmacokinetic properties and binding affinities for GABAA receptor subtypes, influencing their clinical applications. [, ]

Diazepam

Compound Description: Diazepam is a classic benzodiazepine that functions as a GABAA receptor agonist. It possesses anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant properties, making it clinically useful for various conditions. [, , ]

Relevance: Diazepam, compared to eszopiclone, demonstrates a broader spectrum of action on GABAA receptor subtypes, resulting in a wider range of clinical applications. Eszopiclone exhibits greater selectivity for specific GABAA receptor subtypes, contributing to its more targeted hypnotic effects. [, , ]

Triazolam

Compound Description: Triazolam is a short-acting benzodiazepine hypnotic used for the short-term treatment of insomnia. It acts as a GABAA receptor agonist. []

Relevance: Triazolam and eszopiclone are both hypnotics, but differ in their chemical structures and pharmacokinetic properties. Triazolam, as a benzodiazepine, carries a higher risk of dependence and withdrawal symptoms compared to eszopiclone. []

Flurazepam

Compound Description: Flurazepam is a long-acting benzodiazepine hypnotic used for the treatment of insomnia. It acts as a GABAA receptor agonist. []

Relevance: Flurazepam and eszopiclone are both hypnotics, but differ in their chemical structures and duration of action. Flurazepam, as a long-acting benzodiazepine, carries a higher risk of residual daytime sedation compared to eszopiclone. []

Quazepam

Compound Description: Quazepam is a long-acting benzodiazepine hypnotic used for the treatment of insomnia. It acts as a GABAA receptor agonist. []

Relevance: Quazepam and eszopiclone are both hypnotics, but differ in their chemical structures and duration of action. Quazepam, as a long-acting benzodiazepine, carries a higher risk of residual daytime sedation compared to eszopiclone. []

Estazolam

Compound Description: Estazolam is an intermediate-acting benzodiazepine hypnotic used for the treatment of insomnia. It acts as a GABAA receptor agonist. []

Relevance: Estazolam and eszopiclone are both hypnotics, but differ in their chemical structures and duration of action. Estazolam, as a benzodiazepine, carries a higher risk of dependence and withdrawal symptoms compared to eszopiclone. []

Trazodone

Compound Description: Trazodone is an atypical antidepressant with sedative properties. It is often prescribed off-label for insomnia, particularly in individuals with comorbid depression or anxiety. []

Relevance: Trazodone and eszopiclone are both used to treat insomnia, but have different mechanisms of action. Trazodone primarily acts as a serotonin antagonist and reuptake inhibitor, while eszopiclone directly targets GABAA receptors. []

Meprobamate

Compound Description: Meprobamate is a carbamate derivative with anxiolytic and sedative properties. It was previously used to treat anxiety and insomnia but has largely been replaced by safer alternatives like benzodiazepines and non-benzodiazepine hypnotics. []

Relevance: Meprobamate and eszopiclone share some similarities in their pharmacological effects, but differ significantly in their chemical structures and mechanisms of action. Meprobamate, due to its adverse effect profile and potential for abuse and dependence, is now less commonly prescribed compared to eszopiclone. []

Source and Classification

Eszopiclone is classified as a cyclopyrrolone derivative and functions as a gamma-aminobutyric acid (GABA) receptor modulator. It is marketed under the brand name Lunesta and was approved by the U.S. Food and Drug Administration in 2005 for the treatment of insomnia. The compound is synthesized through various chemical methods that involve chiral resolution processes to obtain its active form.

Synthesis Analysis

Methods and Technical Details

The synthesis of eszopiclone involves several methods, with the most notable being:

  1. Resolution of Racemic Zopiclone: This method involves the use of chiral acids, such as D-(+)-O,O′-dibenzoyl tartaric acid, to resolve racemic zopiclone into its enantiomers. The process typically yields eszopiclone with high optical purity after recrystallization from suitable solvents like methylene chloride .
  2. Enzymatic Resolution: Another approach utilizes enzymatic methods to achieve chiral separation, often involving esterase-catalyzed reactions. This method has been noted for its operational simplicity but may have higher costs due to the enzymes used .
  3. Improved Synthetic Routes: Recent advancements have introduced more efficient synthetic routes that utilize milder bases and solvents, improving yield and reducing environmental impact. For instance, potassium carbonate in methyl isobutyl ketone has been employed to enhance recovery rates .
Molecular Structure Analysis

Structure and Data

Eszopiclone has a molecular formula of C17H17ClN6O3C_{17}H_{17}ClN_{6}O_{3} and a molecular weight of approximately 388.81 g/mol. The compound's structure features a pyrazolopyrimidinone core with various substituents that confer its pharmacological properties.

  • Chemical Structure: The structural representation includes:
    • A chlorinated phenyl ring.
    • A piperazine moiety.
    • A carbonyl group contributing to its activity at GABA receptors.

The compound's stereochemistry is crucial for its efficacy, as only the S-enantiomer exhibits significant hypnotic effects.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the synthesis of eszopiclone include:

  1. Acylation: The reaction between zopiclone derivatives and acylating agents leads to the formation of intermediates that can be further resolved into eszopiclone.
  2. Chiral Resolution: The use of chiral acids facilitates the separation of enantiomers through salt formation, which can then be purified by recrystallization methods.
  3. Hydrolysis: In some synthesis pathways, hydrolysis reactions are employed to convert intermediates into their respective alcohols or acids before final transformation into eszopiclone.

These reactions are typically conducted under controlled temperature and solvent conditions to optimize yield and purity.

Mechanism of Action

Process and Data

Eszopiclone acts primarily on the GABA-A receptors in the central nervous system. Its mechanism involves:

  • GABA Receptor Modulation: By enhancing GABAergic activity, eszopiclone increases inhibitory neurotransmission, leading to sedative effects.
  • Pharmacodynamics: The compound exhibits rapid absorption and a half-life conducive to sleep maintenance, making it effective for both sleep onset and duration.

Clinical studies have demonstrated that eszopiclone significantly reduces sleep latency and increases total sleep time compared to placebo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Eszopiclone is typically presented as a white crystalline solid.
  • Solubility: It shows solubility in organic solvents such as methanol and acetone but has limited solubility in water.

Chemical Properties

  • Stability: The compound demonstrates good chemical stability under standard storage conditions.
  • Melting Point: The melting point ranges around 120–125 °C, indicating its thermal properties.

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and identify impurities throughout the synthesis process .

Applications

Scientific Uses

Eszopiclone's primary application lies in its use as a hypnotic agent for treating insomnia. Beyond clinical applications, research continues into potential uses for other sleep-related disorders, including circadian rhythm disturbances.

Additionally, studies are exploring its effects on anxiety disorders due to its sedative properties, although this remains an area requiring further investigation.

Introduction to Eszopiclone in Neuropharmacological Research

Historical Context and Development of Cyclopyrrolone Derivatives

Cyclopyrrolones emerged as a structurally distinct class of hypnotic agents designed to overcome limitations of traditional benzodiazepines. Unlike benzodiazepines' fused benzene-diazepine rings, cyclopyrrolones feature a pyrrole ring fused to a pyrazine moiety, enabling unique interactions with GABAA receptors. Zopiclone, the prototypical racemic cyclopyrrolone, was developed in Europe during the 1970s and became clinically available in 1986 [4] [5]. Its introduction marked a significant advancement in insomnia therapeutics due to its shorter half-life (~5 hours) compared to long-acting benzodiazepines, reducing next-day residual effects. However, zopiclone's racemic nature presented pharmacological challenges: the S- and R-enantiomers demonstrated differential activity at neuronal targets, with the S-isomer exhibiting greater receptor affinity and hypnotic potency. This enantiomeric divergence spurred interest in developing isomerically pure compounds to optimize therapeutic profiles [4] [9].

Cyclopyrrolones initially faced skepticism due to structural dissimilarity with benzodiazepines, but electrophysiological studies confirmed their action as positive allosteric modulators at GABAA receptors. Unlike benzodiazepines, early compounds showed preferential enhancement of GABAergic inhibition in thalamocortical circuits critical for sleep spindle generation. This selectivity underlies their efficacy in sleep initiation without pronounced anxiolytic or myorelaxant effects at therapeutic doses [4] [9]. The evolution from zopiclone to eszopiclone exemplifies the trajectory of stereochemical optimization in neuropharmacology, leveraging chiral separation to enhance receptor specificity.

Table 1: Key Cyclopyrrolone Derivatives and Properties

CompoundDevelopment EraStructural FeatureClinical Introduction
Zopiclone1970sRacemic mixture1986 (Europe)
Eszopiclone1990sS-enantiomer purified2004 (USA)
Panadiplon*1980sPartial agonist profileNot approved
Research-stage compounds

Eszopiclone as a Stereoisomeric Optimization of Zopiclone

Eszopiclone represents a case study in stereochemical refinement. As the dextrorotatory S-isomer of zopiclone, it exhibits 50-fold greater binding affinity for GABAA receptors compared to the R-enantiomer [4] [7]. X-ray crystallography studies reveal that eszopiclone's (S)-configuration enables optimal interaction with a hydrophobic pocket in the α12 subunit interface of GABAA receptors, stabilizing the open-channel conformation. This precise fit enhances GABA's chloride conductance efficiency, translating to potent hypnotic effects at lower doses than the racemate [3] [9].

Pharmacodynamic comparisons demonstrate eszopiclone's superior receptor subtype engagement:

  • α1βγ2: Binds with Ki = 0.39 nM (vs. 1.12 nM for racemic zopiclone) [3]
  • α2βγ2 and α3βγ2: Higher intrinsic efficacy than zopiclone
  • α5βγ2: Unique high-affinity interaction (EC50 = 25 nM) potentially relevant for cognitive effects [9]

Table 2: Stereoselective Pharmacokinetic Parameters

ParameterEszopiclone (S-isomer)R-ZopicloneRacemic Zopiclone
Protein Binding52–59%45–52%52–59%
Vd (L)89.976.391.4
t½ (hr)6.04.85.5
CL (mL/min)184212198

Metabolically, eszopiclone undergoes hepatic oxidation primarily via CYP3A4 to S-desmethylzopiclone (pharmacologically active) and S-zopiclone-N-oxide (inactive), whereas the R-enantiomer produces metabolites with longer half-lives that may contribute to residual effects [3] [9]. This stereoselective metabolism translates to eszopiclone's cleaner pharmacokinetic profile, minimizing next-day impairment risks compared to the racemate. Clinical studies confirm that eszopiclone 3 mg provides equivalent sleep maintenance efficacy to zopiclone 7.5 mg with reduced incidence of dysgeusia (11.4% vs. 22.1%) [2] [7].

Structural Diagram: Enantiomeric Differentiation

Zopiclone Racemate                     Eszopiclone (S-isomer)  _____________________                _____________________  |      Chloropyridinyl |              |      Chloropyridinyl |  |          ||          |              |          ||          |  |   N=====C--O        |              |   N=====C--O        |  |  /       ||         |              |  /       ||         |  | |     Pyrrolopyrazine |            | |     Pyrrolopyrazine |  |  \____/          |              |  \____/          |  |      |           |              |      |           |  |  Methylpiperazine |              |  Methylpiperazine |  |___________________|              |___________________|  (R,S)-configuration                 S-configuration  

Position Within the Nonbenzodiazepine Hypnotic Classification

Eszopiclone belongs to the Z-drug classification—nonbenzodiazepines acting as GABAA positive allosteric modulators. Its classification is defined by three key characteristics:

  • Structural Novelty: As a cyclopyrrolone, eszopiclone lacks the benzodiazepine core structure, avoiding the classical 5-aryl-1,4-benzodiazepine scaffold shared by diazepam analogs. Instead, its pyrrolopyrazine backbone enables distinct receptor interactions [3] [5].
  • Receptor Subtype Selectivity: While initially marketed as α1-selective agents, contemporary studies reveal nuanced subtype engagement:
  • Moderate α1 affinity (sleep initiation)
  • Significant α35 binding (sleep maintenance) [9]
  • No significant δ or ε subunit interaction
  • Clinical Differentiation: FDA approval for long-term use (6–12 months) distinguishes it from zolpidem and zaleplon, which carry short-term use restrictions [1] [3]. This approval stemmed from 6-month randomized trials demonstrating sustained efficacy without tolerance development in sleep maintenance insomnia [1].

Table 3: Nonbenzodiazepine Hypnotic Receptor Affinity Profiles

Compoundα1βγ2 (Ki, nM)α2βγ2 (Ki, nM)α3βγ2 (Ki, nM)α5βγ2 (Ki, nM)
Eszopiclone0.390.420.510.25
Zolpidem0.120.961.05>10,000
Zaleplon0.451.251.38>10,000
Zopiclone (raceme)1.121.341.400.98

Neuropharmacologically, eszopiclone modulates thalamocortical oscillations by enhancing spindle density during NREM stage 2 sleep. Polysomnographic studies demonstrate a 28% increase in spindle frequency (12–15 Hz) oscillations in schizophrenia patients, restoring deficient spindle activity characteristic of the disorder [6]. This spindle enhancement occurs without suppressing slow-wave sleep—a limitation of many benzodiazepines. Eszopiclone's effects on sleep architecture include:

  • Latency Reduction: 10.4-minute decrease vs. placebo (p<0.01) [1]
  • Sleep Maintenance: 37-minute increase in total sleep time at 3 mg dose [1]
  • Microarchitecture: Increased fast spindle density (14–15 Hz) correlated with procedural memory consolidation [6]

Comparative effectiveness studies position eszopiclone uniquely among Z-drugs. In a double-blind trial against zopiclone, eszopiclone 3 mg demonstrated non-inferiority in Insomnia Severity Index reduction (p<0.05) while significantly improving polysomnographic measures: total sleep time increased by 41 minutes (vs. 29 minutes for zopiclone) and sleep efficiency by 8.7% (vs. 5.9%) [2]. These outcomes reflect eszopiclone's optimized receptor engagement profile, particularly its α35 subunit interactions that stabilize sleep continuity without compromising next-day cognitive function—a key advancement in neuropharmacological insomnia therapeutics.

Table 4: Key Neuropharmacological Properties of Nonbenzodiazepines

PropertyEszopicloneZolpidemZaleplon
GABAA Subunit Selectivityα1, α3, α5α12/3α1
tmax (hr)1.01.60.9
t½ (hr)6.02.51.0
Sleep Stage Effect↑ N2 spindles↓ SWSMinimal effect
FDA Duration IndicationLong-termShort-termShort-term

Properties

CAS Number

138729-47-2

Product Name

Eszopiclone

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate

Molecular Formula

C17H17ClN6O3

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1

InChI Key

GBBSUAFBMRNDJC-INIZCTEOSA-N

SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Solubility

soluble in water
Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2)
8.85e-01 g/L

Synonyms

Eszopiclone; Lunesta; (S)-Zopiclone; Estorra; Esopiclone

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.